N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide
Overview
Description
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide, also known as BTA-1, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. BTA-1 is a member of the benzothiazole family and has been studied for its ability to inhibit the aggregation of amyloid-beta (Aβ) peptides, which are associated with the development of Alzheimer's disease.
Mechanism of Action
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide works by binding to the Aβ peptides and preventing their aggregation, which is a key step in the development of Alzheimer's disease. In addition, this compound can promote the clearance of Aβ peptides from the brain through various mechanisms, including enhancing the activity of microglia and astrocytes.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that this compound can inhibit the toxicity of Aβ peptides and reduce their aggregation. In addition, this compound has been shown to enhance the clearance of Aβ peptides from the brain, which is a promising therapeutic approach for Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide has several advantages for lab experiments, including its ability to inhibit the aggregation of Aβ peptides and reduce their toxicity. In addition, this compound has been shown to enhance the clearance of Aβ peptides from the brain, which is a promising therapeutic approach for Alzheimer's disease. However, there are also limitations to using this compound in lab experiments, including its potential toxicity and limited solubility in water.
Future Directions
There are several future directions for the study of N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide, including:
1. Developing more potent analogs of this compound that have better solubility and lower toxicity.
2. Studying the effects of this compound on other protein aggregates that are associated with neurodegenerative diseases.
3. Investigating the potential of this compound as a therapeutic agent for other diseases, such as Parkinson's disease and Huntington's disease.
4. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models and humans.
5. Investigating the potential of this compound as a diagnostic tool for Alzheimer's disease.
In conclusion, this compound is a promising compound that has gained significant attention in scientific research due to its potential therapeutic properties in Alzheimer's disease. This compound works by inhibiting the aggregation of Aβ peptides and enhancing their clearance from the brain. While there are limitations to using this compound in lab experiments, there are also several future directions for its study, including developing more potent analogs and investigating its potential as a therapeutic agent for other diseases.
Scientific Research Applications
N-({[2-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)acetamide has been extensively studied for its potential therapeutic properties in Alzheimer's disease. In vitro studies have shown that this compound can inhibit the aggregation of Aβ peptides and reduce their toxicity. In addition, this compound has been shown to enhance the clearance of Aβ peptides from the brain, which is a promising therapeutic approach for Alzheimer's disease.
properties
IUPAC Name |
N-[[2-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3OS2/c1-10(20)17-16(21)19-12-7-3-2-6-11(12)15-18-13-8-4-5-9-14(13)22-15/h2-9H,1H3,(H2,17,19,20,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZIXNCDHGQQDJV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(=S)NC1=CC=CC=C1C2=NC3=CC=CC=C3S2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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